molecular formula C22H25N3O4S B2787758 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide CAS No. 921881-23-4

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2787758
CAS RN: 921881-23-4
M. Wt: 427.52
InChI Key: RYQOHLKSYNOBLD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results . These properties would depend on factors such as its molecular structure and the nature of its constituent atoms and groups.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic and sulfonamide groups . .

Mode of Action

Based on its structural features, it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other aromatic compounds, it might be involved in pathways related to signal transduction, metabolism, or cell cycle regulation . The downstream effects of these potential interactions would depend on the specific roles of the target proteins or enzymes in these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound’s ethoxy and sulfonamide groups might enhance its solubility, while its aromatic rings could facilitate interactions with transport proteins .

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound are not clear from the search results . Potential areas of interest could include exploring its synthesis, studying its reactions, determining its physical and chemical properties, and investigating any biological activity.

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-29-19-7-5-18(6-8-19)21-9-10-22(26)25(24-21)12-11-23-30(27,28)20-14-16(2)13-17(3)15-20/h5-10,13-15,23H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOHLKSYNOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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